molecular formula C23H20N4O3S B11603076 (7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11603076
M. Wt: 432.5 g/mol
InChI Key: NPZCCZOQFXLORT-ZZEZOPTASA-N
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Description

The compound “(7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Its complex structure suggests it may possess unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolo[3,2-a][1,3,5]triazinone core, the introduction of the indole moiety, and the acetylation of the phenyl group. Typical reaction conditions may include:

    Formation of the thiazolo[3,2-a][1,3,5]triazinone core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Introduction of the indole moiety: This step might involve condensation reactions with indole derivatives.

    Acetylation of the phenyl group: This can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The indole moiety could be susceptible to oxidation under certain conditions.

    Reduction: The carbonyl groups in the structure might be reduced to alcohols.

    Substitution: The phenyl and indole rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

The compound could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Chemical Biology: Use as a probe to study biological processes or as a tool in chemical biology research.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to proteins or enzymes: Inhibiting or modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or DNA replication.

    Modulating signaling pathways: Influencing cellular processes through interaction with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: can be compared with other compounds having similar structural motifs, such as:

Uniqueness

The uniqueness of the compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

(7Z)-3-(4-acetylphenyl)-7-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H20N4O3S/c1-12-8-13(2)19-17(9-12)18(21(29)25-19)20-22(30)27-11-26(10-24-23(27)31-20)16-6-4-15(5-7-16)14(3)28/h4-9H,10-11H2,1-3H3,(H,25,29)/b20-18-

InChI Key

NPZCCZOQFXLORT-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC(=C2C(=C1)/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)C(=O)C)/C(=O)N2)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=O)N4CN(CN=C4S3)C5=CC=C(C=C5)C(=O)C)C(=O)N2)C

Origin of Product

United States

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